5-HT7R antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT7R antagonist 2 is a compound that targets the serotonin 7 receptor, which is a member of the serotonin receptor family. These receptors are involved in various physiological processes, including the regulation of mood, cognition, and circadian rhythms. The serotonin 7 receptor is a G-protein-coupled receptor that is widely expressed in the central nervous system and other tissues. Antagonists of this receptor, such as this compound, have potential therapeutic applications in the treatment of neuropsychiatric disorders, including depression, anxiety, and schizophrenia .
Preparation Methods
The synthesis of 5-HT7R antagonist 2 involves several steps. One of the reported methods includes the following steps :
Starting Material: The synthesis begins with a compound such as 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one.
Modification: The acidic alpha proton of the starting material is replaced with a methyl group to prevent racemization.
Further Modification: The compound is further modified by adding a carboxyethyl group.
Enantiomeric Separation: The resulting compound is separated into its enantiomers, with the levorotatory enantiomer demonstrating higher affinity for the serotonin 7 receptor.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-HT7R antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of a ketone or an aldehyde, while reduction may result in the formation of an alcohol.
Scientific Research Applications
5-HT7R antagonist 2 has several scientific research applications, including :
Neuropsychiatric Disorders: It is being studied for its potential therapeutic effects in treating depression, anxiety, and schizophrenia.
Cognitive Function: Research suggests that it may improve cognitive function and memory retention.
Circadian Rhythms: It may help regulate circadian rhythms and improve sleep patterns.
Pain Management:
Gastrointestinal Disorders: It may be used to treat gastrointestinal motility disorders.
Mechanism of Action
The mechanism of action of 5-HT7R antagonist 2 involves its binding to the serotonin 7 receptor and blocking its activation by serotonin . This receptor is coupled to G-proteins, which mediate various intracellular signaling pathways. By blocking the receptor, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to its therapeutic effects. The specific molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the regulation of gene expression.
Comparison with Similar Compounds
5-HT7R antagonist 2 can be compared with other serotonin receptor antagonists, such as :
Clozapine: Atypical antipsychotic with lower affinity for the serotonin 7 receptor.
AS 19: A standard serotonin 7 receptor agonist with higher affinity.
SB 269970: Another serotonin 7 receptor antagonist used in research.
The uniqueness of this compound lies in its high affinity and selectivity for the serotonin 7 receptor, as well as its potential for biased signaling through the β-arrestin pathway, which may result in fewer side effects compared to other compounds.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenyl)phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C16H16N2O/c1-19-15-8-3-2-7-14(15)12-5-4-6-13(11-12)16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H,17,18) |
InChI Key |
CQKVUQYWPBSBGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)C3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.